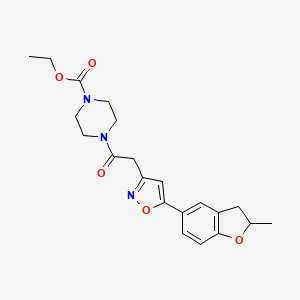![molecular formula C10H13N3O2 B2605743 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide CAS No. 1344876-34-1](/img/structure/B2605743.png)
2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide” is a chemical compound with the CAS Number: 1344876-34-1 . It has a molecular weight of 207.23 . The IUPAC name for this compound is 2-{4-[(Z)-amino(hydroxyimino)methyl]phenyl}-N-methylacetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a compound with a similar structure, diethyl (5-benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate, was performed using a manganese-based free radical oxidative method under microwave irradiation . The intermediary 4,5-dihydrofuran, which included a nitrile group, tolerated the subsequent reaction with hydroxylamine hydrochloride, resulting in the formation of the target product .
Molecular Structure Analysis
The InChI code for “2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide” is 1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,10H,6,11H2,1H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide” include a molecular weight of 207.23 . More detailed properties such as density, boiling point, and others are not available in the current resources.
Scientific Research Applications
Synthesis and Chemical Properties
A critical aspect of the research around 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide involves its synthesis and the exploration of its chemical properties. Studies like those conducted by Magadum and Yadav (2018) on the chemoselective acetylation of 2-aminophenol to produce intermediates for antimalarial drugs highlight the importance of understanding the chemical behavior and synthetic pathways of related compounds (Magadum & Yadav, 2018). These insights are foundational for the development of synthesis strategies for pharmaceutical compounds.
Hydrolysis Mechanisms
Research by Duan, Dai, and Savage (2010) on the kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water, using N-methylacetamide as a model, sheds light on the hydrolysis reactions relevant to this compound (Duan, Dai, & Savage, 2010). Understanding these mechanisms is crucial for predicting the stability and reactivity of the compound under various conditions, which is essential for its application in drug design and other areas.
Crystal Structure Analysis
Investigations into the crystal structure of related compounds, such as the work by Perpétuo and Janczak (2009), provide insights into the molecular arrangement and hydrogen-bonding patterns, which are vital for understanding the physical properties and reactivity of this compound (Perpétuo & Janczak, 2009). Such information is critical for material science applications and for designing compounds with specific physical or biochemical interactions.
Antimicrobial and Antiparasitic Applications
Research into compounds with structural similarities to this compound, like the studies on novel oxazolidinone antibacterial agents by Zurenko et al. (1996), showcases potential applications in developing new antimicrobial and antiparasitic treatments (Zurenko et al., 1996). The exploration of these compounds' biological activity can lead to the discovery of new therapeutic agents.
Analytical Chemistry Applications
The detailed study of the compound's derivatives and their analytical applications, as seen in the development of rapid chemometric methods for drug estimation in bulk and tablet formulations, indicates the relevance of this compound and its analogs in pharmaceutical analysis and quality control (Kanthale et al., 2020).
Safety and Hazards
The safety information available indicates that “2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide” has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBIDDVZLNQYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CC1=CC=C(C=C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605660.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2605663.png)
![(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2605664.png)


![N-[4-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2605669.png)

![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2605672.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-6-yl)methanone](/img/structure/B2605677.png)

![2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2605683.png)